molecular formula C22H48N2O10 B605450 Amino-PEG10-Amine CAS No. 928292-69-7

Amino-PEG10-Amine

Cat. No. B605450
M. Wt: 500.63
InChI Key: YMQALIUBVKNYIJ-UHFFFAOYSA-N
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Description

Amino-PEG10-Amine is a PEG-based PROTAC linker used to combine two mono diethylstilbestrol (DES)-based ligands . It provides an alternative strategy for preparing more selective and active ER antagonists for endocrine therapy of breast cancer .


Synthesis Analysis

Amino-PEG10-Amine can be synthesized through various methods. One approach involves the reductive amination of aldehydes or ketones . Another method involves the stereoselective enzymatic synthesis of amino-diols and amino-polyols using a diverse set of prochiral aldehydes, hydroxy ketones, and amines as starting materials .


Molecular Structure Analysis

The molecular structure of Amino-PEG10-Amine is characterized by its amine group, a carboxyl group, and a side chain . The various functional groups that comprise

Scientific Research Applications

Biodegradable Polymers for Biomedical Applications

  • Polymer Synthesis and Characterization : Yuan and Deng (2001) reported on the synthesis of PEG–poly(amino acid) copolymer using amino-terminated PEG. This approach modulates the solubility of poly(amino acid) and adjusts its hydrophilic/hydrophobic balance, which is crucial for biomedical applications (Yuan & Deng, 2001).

  • Amphiphilic Conetwork Gels : Bhingaradiya et al. (2017) synthesized biodegradable amphiphilic conetwork gels using poly(β-amino esters) and poly(amido amine) for controlled drug release and tissue engineering applications (Bhingaradiya et al., 2017).

Drug Conjugation and Delivery

  • Reductive Amination for PEGylation : Bentley, Roberts, and Harris (1998) demonstrated the use of PEG acetaldehyde for reductive amination, a method important for conjugating drugs with altered bioavailability and pharmacokinetics (Bentley et al., 1998).

  • Enzyme Immobilization for Biosensors : Vasylieva et al. (2011) utilized poly(ethylene glycol) diglycidyl ether (PEGDE) for immobilizing enzymes on biosensors. This method showed high sensitivity and stability, important for in vivo biological process monitoring (Vasylieva et al., 2011).

Imaging and Sensing

  • Dual-Modality Imaging Probe : Gao et al. (2010) developed a dual-modality imaging probe using a pH-responsive block copolymer conjugated with a red fluorescent dye for MRI and optical imaging, indicating potential in cancer diagnostics (Gao et al., 2010).

Green Chemistry and Catalysis

  • Environmentally Friendly Reaction Medium : Kumar et al. (2006) identified polyethylene glycol as a non-toxic and eco-friendly medium for the Michael addition reaction, a significant contribution to green chemistry (Kumar et al., 2006).

Advanced Materials and Nanotechnology

  • Functional Polymersomes : Katz et al. (2010) demonstrated a novel synthesis route for poly(caprolactone)-b-poly(ethylene glycol) (PCL-b-PEG) diblock copolymers. This method allows for the insertion of functional groups at block junctions, useful in drug delivery and tissue imaging (Katz et al., 2010).

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N2O10/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h1-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQALIUBVKNYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG10-Amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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